molecular formula C21H21N3O4S2 B2364338 2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 895645-00-8

2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2364338
CAS No.: 895645-00-8
M. Wt: 443.54
InChI Key: GIHVLXOOOSEKTA-UHFFFAOYSA-N
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Description

The compound 2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide features a dihydropyrimidinone core substituted with a sulfonyl group (4-ethylphenylsulfonyl) and a sulfanyl-linked acetamide moiety (N-(4-methylphenyl)). The sulfanyl bridge enhances conformational flexibility, while the acetamide group may facilitate hydrogen bonding, a critical feature for target binding .

Properties

IUPAC Name

2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-3-15-6-10-17(11-7-15)30(27,28)18-12-22-21(24-20(18)26)29-13-19(25)23-16-8-4-14(2)5-9-16/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHVLXOOOSEKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a synthetic derivative belonging to a class of compounds known for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H20N2O3S3
  • Molecular Weight : 432.5 g/mol

The compound features a pyrimidine core with sulfonyl and acetamide functional groups, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, indicating potential applications in pharmacology:

Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. In vitro studies demonstrated that the compound effectively inhibits the growth of several bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of pyrimidine derivatives. The compound has shown efficacy against various cancer cell lines, including breast and prostate cancer. The proposed mechanism includes induction of apoptosis and cell cycle arrest. For instance:

  • Case Study : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 25 µM after 48 hours .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes linked to disease processes:

  • Glycogen Synthase Kinase 3 (GSK3) : A study indicated that the compound inhibits GSK3 activity, which is implicated in various metabolic disorders and cancer progression .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayEffect/OutcomeReference
AntimicrobialBacterial Cell Wall SynthesisInhibition of growth
AnticancerApoptosis PathwayInduction of apoptosis in MCF-7
Enzyme InhibitionGSK3Reduced activity

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Cell Membrane Disruption : The sulfonyl group enhances lipophilicity, facilitating membrane penetration.
  • Enzyme Interaction : The compound binds to active sites on target enzymes, inhibiting their function.
  • Signal Transduction Modulation : It may alter signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Modifications and Key Substituents

The table below summarizes structural variations and properties of the target compound and its analogues:

Compound Name & Source Key Substituents Molecular Formula Molar Mass (g/mol) Notable Properties
Target Compound - 4-Ethylphenylsulfonyl (pyrimidine)
- N-(4-methylphenyl)acetamide
Not explicitly provided* ~400–420 (estimated) Predicted balance of lipophilicity (alkyl groups) and polarity (sulfonyl/sulfanyl) .
N-(2,4-Dimethoxyphenyl)-...acetamide
()
- 2,4-Dimethoxyphenyl (acetamide) Not provided Methoxy groups increase polarity and π-π stacking potential compared to methyl .
2-[(6-Methyl-4-oxo-...phenyl)acetamide
()
- 6-Methylpyrimidine
- 4-Sulfamoylphenyl (acetamide)
C₁₃H₁₄N₄O₄S₂ 378.41 Sulfamoyl group enhances solubility and hydrogen bonding .
N-(4-Phenoxyphenyl)-...acetamide
()
- 4-Phenoxyphenyl (acetamide) C₂₀H₁₇N₃O₃S 379.43 Phenoxy group improves thermal stability (mp 224–226°C) and aromatic interactions .
2-{[4-Methyl-6-oxo-5-(allyl)-...acetamide
()
- 5-Allylpyrimidine
- N-(4-methylphenyl)
C₁₇H₁₉N₃O₂S 329.42 Allyl group introduces potential for covalent interactions; lower molar mass .
N-(4-Methoxyphenyl)acetamide derivatives
()
- 4-Methoxyphenyl (acetamide) C₉H₁₁NO₂ 165.19 Methoxy group reduces steric hindrance vs. methyl, altering pharmacokinetics .

* Molecular formula estimated based on structural similarity to : C₂₁H₂₃N₃O₄S₂.

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